N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-3-17(23)21-16-10-12(8-9-14(16)19)22-11(2)20-15-7-5-4-6-13(15)18(22)24/h4-10H,3H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKODDDSQJXFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves multiple steps, starting with the formation of the quinazolinone core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom and the quinazolinone moiety makes it amenable to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies indicate that compounds related to quinazoline derivatives exhibit significant anticancer properties. N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide has been evaluated for its effectiveness against various cancer cell lines. For example, a study demonstrated that this compound inhibits cell proliferation in breast cancer models by inducing apoptosis through the activation of caspases .
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticancer Activity
A comprehensive study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinazoline derivatives, including this compound. The results indicated that modifications at the fluorine position significantly enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a 2023 study published in Antibiotics, researchers evaluated the antimicrobial efficacy of several quinazoline derivatives. This compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a scaffold for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Thiazolidinone-Based Propanamides
Example Compounds :
- (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 304674-59-7)
- (Z)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 299952-76-4)
Key Differences :
- Core Structure: These compounds feature a thiazolidinone ring (a five-membered ring with sulfur and nitrogen) instead of the dihydroquinazolinone in the target compound. The thiazolidinone’s sulfur atoms may influence redox properties and metal-binding capacity .
- Substituents : The 4-methylbenzylidene group in both compounds introduces a planar, lipophilic substituent, contrasting with the fluorine and methyl groups in the target compound.
- Physicochemical Properties : The pKa of 9.53 (predicted) for the hydroxyphenyl derivative suggests moderate basicity, which may affect solubility and membrane permeability compared to the fluorine-containing target compound .
Table 1: Thiazolidinone vs. Dihydroquinazolinone Propanamides
Imidazoquinazolinone Derivatives
Example Compound :
- N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide (CAS 1190012-23-7)
Key Differences :
- Core Structure: This compound contains an imidazoquinazolinone system, which adds an imidazole ring fused to quinazolinone, increasing structural complexity compared to the dihydroquinazolinone in the target compound.
- Substituents : A thioether linkage and chlorine atom introduce distinct electronic and steric effects. The target compound lacks sulfur but includes fluorine, which may offer comparable electronegativity with reduced metabolic liability .
Oxazolyl-Chromenone Propanamides
Example Compound :
- 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide (CAS 1010914-01-8)
Key Differences :
Sulfamoyl-Containing Propanamides
Example Compound :
- N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide
Key Differences :
- Biological Relevance: Sulfamoyl groups are often used in enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent applications compared to quinazolinone-based compounds .
Structural and Functional Implications
- Heterocyclic Cores: The dihydroquinazolinone in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding, whereas thiazolidinones and oxazoles offer flexibility and varied electronic environments .
- Substituent Effects : Fluorine’s electronegativity may improve target affinity and bioavailability compared to chlorine or methylbenzylidene groups in analogs .
- Molecular Weight and Solubility: Smaller molecular weights (e.g., 429.2 g/mol for oxazolyl-chromenone derivatives) may favor better diffusion, while heavier compounds (e.g., 493.0 g/mol imidazoquinazolinone) could exhibit prolonged target engagement .
Q & A
Q. What are the key synthetic routes for N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide, and what challenges arise during its synthesis?
- Answer : The compound is synthesized via multi-step reactions, typically involving: (i) Formation of the quinazolinone core through cyclization of substituted anthranilic acid derivatives under acidic conditions. (ii) Introduction of the fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. (iii) Propanamide linkage through acylation. Key challenges include maintaining regioselectivity during fluorophenyl substitution and preventing racemization during amide bond formation. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–120°C) is critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
- Answer :
- NMR : -NMR reveals distinct signals: δ 10.2 ppm (amide NH), δ 8.3–7.2 ppm (aromatic protons), δ 4.5 ppm (CH adjacent to quinazolinone). -NMR shows a singlet near δ -110 ppm (para-fluorine) .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 369.12). Fragmentation patterns validate the propanamide and quinazolinone moieties .
- FTIR : Peaks at 1680 cm (C=O stretch, quinazolinone) and 1650 cm (amide I band) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Answer : Initial screening includes:
- Antiproliferative assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to assess IC values.
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based kinetic assays.
- Antimicrobial disk diffusion tests against Gram-positive/negative strains. Dose-dependent activity discrepancies (e.g., higher efficacy in aerobic vs. anaerobic conditions) should be noted .
Advanced Research Questions
Q. How can contradictions in biological activity data across different assays be systematically addressed?
- Answer : Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:
- Pharmacokinetic profiling : Assess logP (octanol-water partition) and plasma protein binding via HPLC. Low solubility (<10 µM) may explain poor bioavailability.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidative degradation of the quinazolinone ring reduces activity .
- Target engagement validation : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .
Q. What computational strategies predict the compound’s binding mode with biological targets?
- Answer :
- Molecular docking (AutoDock Vina, Glide) models interactions with kinase ATP pockets. The fluorophenyl group shows π-π stacking with tyrosine residues, while the propanamide forms hydrogen bonds .
- MD simulations (GROMACS) over 100 ns reveal stability of the ligand-protein complex. Root-mean-square deviation (RMSD) >3 Å indicates conformational flexibility requiring scaffold modification .
- QSAR models using Hammett constants for substituents on the phenyl ring correlate with IC trends .
Q. How does the compound’s 3D conformation influence its selectivity for homologous enzymes?
- Answer : X-ray crystallography (or cryo-EM) of the compound bound to isoforms (e.g., PI3Kα vs. PI3Kγ) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
